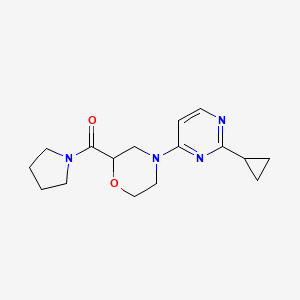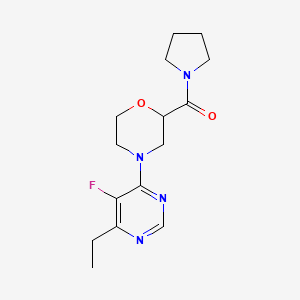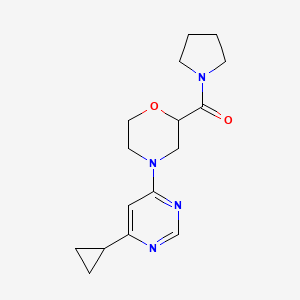![molecular formula C14H20N4O2S B6471158 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640957-85-1](/img/structure/B6471158.png)
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound known for its diverse applications in medicinal and chemical research. This compound features a pyrimidine ring substituted with a methylsulfanyl group, a morpholine ring with a pyrrolidine-1-carbonyl group, giving it a unique structure with potential for various biological activities.
Vorbereitungsmethoden
Synthetic routes and reaction conditions:
Synthesis typically involves the assembly of the pyrimidine ring followed by functionalization with the methylsulfanyl group. The subsequent steps include coupling the pyrimidine intermediate with the morpholine and introducing the pyrrolidine-1-carbonyl group.
Specific reaction conditions vary, but common techniques include using strong bases or acids, along with temperature control to ensure optimal yields.
Industrial production methods:
Large-scale synthesis might involve continuous flow reactors for better efficiency and consistency.
Key considerations for industrial production include ensuring the purity of intermediates and final products, optimizing reaction times, and implementing safe handling of reagents.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: Undergoes oxidation reactions typically at the methylsulfanyl group, forming sulfoxide or sulfone derivatives.
Reduction: Reduction can occur at various points, potentially affecting the pyrimidine ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or morpholine rings.
Common reagents and conditions used:
Oxidation: Agents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenated compounds or organometallic reagents under basic or acidic conditions.
Major products formed:
Oxidized derivatives such as sulfoxides or sulfones.
Reduced analogs with altered functional groups.
Substituted derivatives with modifications on the pyrimidine or morpholine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Investigated for its reactivity and potential as an intermediate in organic synthesis.
Biology:
Studied for interactions with biological macromolecules, aiding in understanding binding mechanisms.
Medicine:
Research in its efficacy and safety profiles for therapeutic uses.
Industry:
Use as a precursor in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Wirkmechanismus
The exact mechanism by which 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects can vary based on its application. Generally:
Molecular targets: It can interact with enzymes or receptors, affecting their activity.
Pathways involved: May influence biochemical pathways related to cell signaling or metabolism, depending on its specific binding affinities and target interactions.
Vergleich Mit ähnlichen Verbindungen
2-(Pyrrolidin-1-yl)pyrimidine derivatives with varying substitutions.
Other morpholine-based compounds with different substituents influencing their chemical properties and applications.
That's a thorough overview. Have any more specific questions or need further details on any aspect?
Eigenschaften
IUPAC Name |
[4-(2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-21-14-15-5-4-12(16-14)18-8-9-20-11(10-18)13(19)17-6-2-3-7-17/h4-5,11H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBRJZTEOIPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B6471080.png)
![2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6471092.png)
![4-{[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6471113.png)
![3-{3-[(5-bromo-3-cyanopyridin-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6471114.png)
![N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471127.png)
![N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471130.png)
![4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B6471137.png)



![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471164.png)
![4-[1-(5-bromopyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471168.png)
![4-[1-(5-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471173.png)
![4-{1-[(pyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471179.png)
